molecular formula C14H9FN2O B5649854 N-(2-cyanophenyl)-4-fluorobenzamide

N-(2-cyanophenyl)-4-fluorobenzamide

Cat. No.: B5649854
M. Wt: 240.23 g/mol
InChI Key: BIGFKIVIYQNJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyanophenyl)-4-fluorobenzamide is a benzamide derivative featuring a 4-fluorobenzoyl group attached to a 2-cyanophenylamine moiety. The electron-withdrawing cyano (-CN) and fluorine substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-7-5-10(6-8-12)14(18)17-13-4-2-1-3-11(13)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGFKIVIYQNJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 2-cyanobenzoyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanophenyl)-4-fluorobenzamide can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, converting the cyano group to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-cyanophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized benzamides.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzamide derivatives share structural motifs with N-(2-cyanophenyl)-4-fluorobenzamide, differing in substituents and functional groups. Key comparisons are outlined below:

Structural Features

Compound Name Key Substituents/Modifications Structural Impact
This compound (Target) - 2-cyano on phenylamine
- 4-fluoro on benzoyl
Enhanced polarity; potential for hydrogen bonding and π-π interactions .
N-(2-Chloro-6-fluorophenyl)-... (1a) - 2-chloro, 6-fluoro on phenylamine
- 5-fluoro, 2-isopropoxy on benzoyl
Increased steric bulk; chloro/fluoro groups may enhance lipophilicity.
N-(2-diethylaminoethyl)-4-fluorobenzamide - Diethylaminoethyl group on phenylamine Basic side chain; improved solubility in polar solvents.
N-(benzylpiperidinyl)-4-fluorobenzamide - Benzylpiperidinyl group on phenylamine Bulky substituent; potential for sigma-1 receptor antagonism .
N-(2-nitrophenyl)-4-bromo-benzamide - 2-nitro on phenylamine
- 4-bromo on benzoyl
Strong electron-withdrawing effects; possible redox activity.
N-(2-chloro-4-cyanophenyl)benzamide - 2-chloro, 4-cyano on phenylamine Dual electron-withdrawing groups; altered electronic distribution.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Insights
N-(dimethylcarbamothioyl)-4-fluorobenzamide 130–132 226.3 Moderate solubility in ethanol/dichloromethane
This compound Not reported ~254.3 (calculated) Likely low water solubility due to aromatic groups.
N-(2-nitrophenyl)-4-bromo-benzamide Not reported ~321.1 (calculated) Insoluble in water; soluble in DMSO .

Key Research Findings

  • Bioactivity: Fluorine and cyano groups enhance binding to biological targets (e.g., sigma-1 receptors) by modulating electronic and steric profiles .
  • Synthetic Flexibility : The 4-fluorobenzoyl scaffold is versatile, enabling modifications for diverse applications, including radiopharmaceuticals (e.g., DAFBA in ) .
  • Electrochemical Potential: Thiourea-containing benzamides form stable metal complexes with redox activity, useful in electrochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.